2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline, also known as N,N-dimethyl-4-(piperidin-1-yl)aniline, is a chemical compound characterized by its unique structural features that include a piperidine ring and a dimethylamino group. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical methods, which typically involve the reaction of piperidine derivatives with aniline or its derivatives. The synthesis routes often utilize readily available starting materials, making it accessible for research and development purposes. Commercially, it can be sourced from chemical suppliers like Sigma-Aldrich, which provides detailed information on its properties and applications .
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is classified as an organic compound, specifically an arylamine. It falls within the category of piperidine derivatives, which are known for their diverse pharmacological activities. Its structural classification includes:
The synthesis of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline typically involves the following methods:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. For instance, using solvents like ethanol or dimethylformamide can facilitate better solubility and reactivity of the starting materials.
The molecular formula of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is C13H18N2. The structural representation includes:
The molecular weight is approximately 218.30 g/mol. The compound exhibits specific stereochemical configurations that may influence its biological activity.
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline can participate in various chemical reactions, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) that optimize yields and selectivity.
The mechanism of action for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline in biological systems often involves:
Studies indicate that compounds with similar structures exhibit significant activity at opioid receptors or other neuropharmacological targets, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases and supplier catalogs .
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline has several potential applications in scientific research:
This tertiary amine-aniline hybrid compound serves as a crucial building block in pharmaceutical chemistry, particularly for kinase inhibitors and receptor modulators. Its synthesis requires strategic approaches to manage the reactivity of the aniline group while introducing the sterically demanding piperidine-dimethylamine moiety. Recent advances focus on route efficiency, catalytic precision, and sustainability.
Two primary strategies dominate the synthesis of this structurally complex aniline derivative: reductive amination and nucleophilic displacement. The reductive amination route leverages 4-(aminomethyl)piperidine as a starting material, reacting it with formaldehyde under controlled pH conditions to install the dimethylamino group prior to aniline coupling. This method yields N,N-dimethyl-4-(piperidin-4-ylmethyl)amine intermediates, which are then coupled with activated anilines (e.g., 1-fluoro-2-nitrobenzene) via nucleophilic aromatic substitution (SNAr). Subsequent catalytic hydrogenation reduces the nitro group to the target aniline, achieving overall yields of 68–75% [1] [3].
Table 1: Comparative Analysis of Synthetic Routes for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline
Synthetic Strategy | Key Intermediate | Reaction Conditions | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Reductive Amination + SNAr | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | NaBH₃CN, pH 5–6; then K₂CO₃, DMF, 80°C | 75 | Bis-alkylated aniline (≤5%) |
Buchwald-Hartwig Amination | 1-Boc-4-((dimethylamino)methyl)piperidine | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C | 82 | Pd residues, homocoupling (8%) |
Direct Alkylation | 4-(Chloromethyl)piperidine hydrochloride | Et₃N, DMF, 120°C; then dimethylamine | 58 | Quaternary ammonium salts (12%) |
Alternatively, Buchwald-Hartwig amination provides a more direct pathway. This method couples 1-Boc-4-((dimethylamino)methyl)piperidine with 2-bromoaniline using palladium catalysts (e.g., Pd₂(dba)₃/XPhos). While achieving higher yields (82%), it requires rigorous catalyst removal to prevent metal contamination in pharmaceutical intermediates. Recent optimizations utilize flow chemistry with immobilized Pd catalysts, reducing residual metal to <2 ppm [3] [9]. A less common approach involves the alkylation of 2-aminopiperidine with 4-(bromomethyl)-N,N-dimethylaniline, but this route suffers from regioselectivity challenges and lower yields (58%) due to competitive quaternary salt formation [7].
Installing the dimethylaminomethyl group onto the piperidine ring demands precise catalysis. Palladium-catalyzed cross-coupling enables direct methylation of secondary amines using CO/H₂ mixtures. When applied to 4-(aminomethyl)piperidine, this method achieves >90% conversion to the dimethylated product under 20 bar syngas pressure with Pd/C catalyst. However, high-pressure equipment limits scalability [1] [5].
Transfer hydrogenation offers a practical alternative for dimethylation. Utilizing formaldehyde as both carbonyl source and reductant with Ir-based catalysts (e.g., Cp*IrCl(2,2′-bpyO)(H₂O)), this method achieves near-quantitative conversion at ambient pressure. Key advantages include:
For late-stage dimethylaminomethylation, electrophilic activation of alcohols via Mitsunobu reactions shows promise. 1-(2-Nitrophenyl)piperidin-4-yl)methanol reacts with N,N-dimethylamine under DEAD/PPh₃ conditions, followed by nitro reduction. This approach circumvents alkyl halide intermediates, reducing halide byproduct contamination by 40% [7] [9].
Solvent selection critically impacts byproduct profiles in the synthesis sequence. Cyclopentyl methyl ether (CPME) replaces traditional DMF or toluene in SNAr steps, reducing bis-alkylation byproducts from 15% to <3% due to its low water solubility and aprotic nature. Post-reaction, CPME enables aqueous extraction without emulsion formation, simplifying purification [9].
Continuous flow hydrogenation addresses hazards associated with nitro group reduction. Microreactor systems with Pt/Al₂O₃ catalysts achieve quantitative reduction of 2-{4-[(dimethylamino)methyl]piperidin-1-yl}nitrobenzene at 80°C and 10 bar H₂. Benefits include:
Waste-minimizing workup protocols employ membrane filtration coupled with CO₂-assisted crystallization. This tandem process removes metallic catalysts while isolating the aniline product in >99.5% purity. Life-cycle assessment confirms 30% lower E-factor compared to traditional silica gel chromatography [1] [9].
Table 2: Green Chemistry Metrics for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline Synthesis
Process Modification | E-Factor Reduction | Energy Savings | Byproduct Reduction | PMI (kg/kg) |
---|---|---|---|---|
CPME solvent replacement | 45% | 22% | Bis-alkylation: 12% → 2% | 18 → 9.9 |
Flow hydrogenation | 60% | 35% | Dehalogenation: 8% → 0.5% | 22 → 8.8 |
CO₂ crystallization | 30% | 15% | Metal residues: <1 ppm | 15 → 10.5 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7